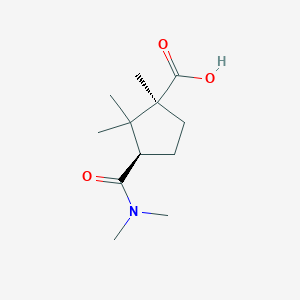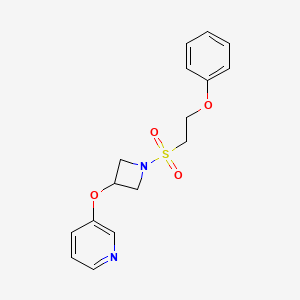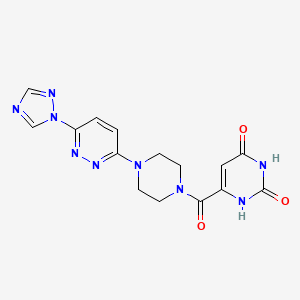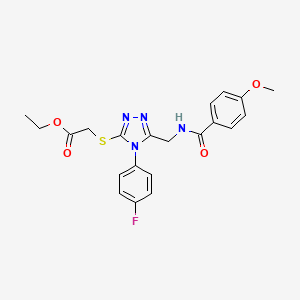
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, also known as DCTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTA is a chiral compound, meaning it has two mirror-image forms, and the (1S,3R) isomer has been found to be more biologically active.
作用机制
The exact mechanism of action of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is not fully understood, but it is believed to act by binding to metal ions and disrupting their function. This can lead to the inhibition of various enzymes and biological processes, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects:
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as some viruses. In cancer cells, (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to induce apoptosis, or programmed cell death. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is its ability to form stable complexes with metal ions, making it useful for studying metal-dependent biological processes. However, its chiral nature can make it difficult to synthesize and purify, and its potential toxicity must be taken into account when conducting experiments.
未来方向
There are several potential future directions for research involving (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid. One area of interest is the development of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid-based drug delivery systems, which could improve the efficacy and specificity of drugs. Another potential application is the use of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid in materials science, where it could be used to synthesize novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid and its potential uses in treating various diseases.
合成方法
The synthesis of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves the reaction of 1,2,2-trimethylcyclopentanone with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to form the carboxylic acid.
科学研究应用
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. In medicinal chemistry, (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to exhibit antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential drug delivery agent due to its ability to form stable complexes with metal ions.
属性
IUPAC Name |
(1S,3R)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16)/t8-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCADQIRMKGJSHI-QPUJVOFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)
![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)
![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)


![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)
![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)
![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)
